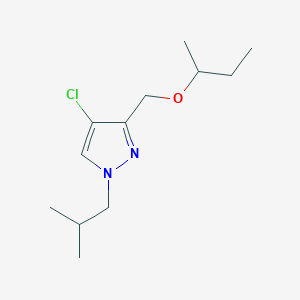
Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is an aliphatic α-ketoester . It is reported that the bioreduction of ethyl 2-oxo-4-phenylbutyrate yields ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has also been reported .
Synthesis Analysis
The synthesis of Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported . Asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate using a bacterial reductase is also reported .Molecular Structure Analysis
The Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate molecule contains a total of 39 bonds. There are 23 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic ketone, and 1 aromatic ketone .Physical And Chemical Properties Analysis
Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate has a molecular weight of 220.22 . Its physical properties include a melting point of 36-41 °C, a boiling point of 167 °C (at 5 Torr), and a predicted density of 1.173±0.06 g/cm3 . It is a solid and has a yellow color .Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals insights into the microbial degradation capabilities and environmental fate of similar ether compounds. Microorganisms capable of degrading ETBE aerobically have been identified, offering potential clues towards understanding the environmental behavior of related compounds, including Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. This study underscores the importance of biodegradation in mitigating environmental pollution from ether compounds and could inform future research on similar chemical structures (Thornton et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, the development of methods for extracting and analyzing compounds from biological specimens is essential. A study highlights the effective use of various organic solvents for drug extraction from biological specimens, which could be relevant for analyzing and characterizing compounds like Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. The choice of solvent impacts the efficiency of extraction and the integrity of the sample, offering guidance for future research on similar compounds (Siek, 1978).
Safety and Hazards
Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray) .
Propiedades
IUPAC Name |
ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-22-18(21)17(20)12-16(19)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMAZKAWPHPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide hydrochloride](/img/structure/B2560823.png)







![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-4-carboxamide](/img/structure/B2560836.png)
![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)

![4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride](/img/structure/B2560842.png)